3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid
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Overview
Description
3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .
Industrial Production Methods: The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coordination complexes
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features.
1-methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
2-(1,2,3-triazol-4-yl)methyl phosphinates: Compounds with similar triazole rings but different substituents .
Uniqueness: 3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid is unique due to its specific structure, which combines the triazole ring with a prop-2-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(1-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H7N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
KNHAVFFQYUHQRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C=CC(=O)O |
Origin of Product |
United States |
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